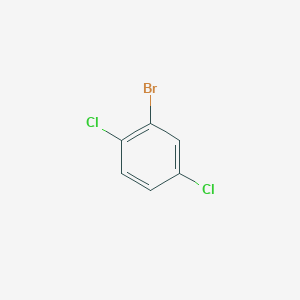

2-Bromo-1,4-dichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXVQBCRONSPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075185 | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-50-3, 68583-99-3 | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, brominated chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-1,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-1,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-1,4-dichlorobenzene (CAS No: 1435-50-3), a halogenated aromatic compound. The information is compiled for use in research, chemical synthesis, and drug development applications. This document summarizes key physical data in a structured format and outlines the standard experimental methodologies for their determination.

Core Physical and Chemical Properties

This compound is an aryl halide. Its identity and fundamental properties are summarized below.

| Property | Value |

| Chemical Structure | C₆H₃BrCl₂ |

| IUPAC Name | This compound |

| CAS Number | 1435-50-3 |

| Molecular Formula | C₆H₃BrCl₂[1][2] |

| Molecular Weight | 225.89 g/mol [3] |

| Appearance | Crystals, powder, or crystalline powder; Colorless to cream to pale brown or light yellow solid.[1][4] |

| Melting Point | 30.0-37.0 °C[1][2] |

| 32-36 °C (lit.) | |

| Boiling Point | 79 - 80 °C (at 1 torr) |

| Density | Experimental data not readily available in literature. |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone. |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| InChI Key | OVXVQBCRONSPDC-UHFFFAOYSA-N[1][2] |

| SMILES | Clc1ccc(Cl)c(Br)c1 |

Experimental Protocols

The determination of the physical properties listed above is crucial for confirming the identity and purity of this compound. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), which becomes depressed and broadened by impurities. The capillary tube method is standard.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

-

Purity Check: For purity assessment, a mixed melting point test can be performed. The unknown sample is mixed with a pure standard of this compound. If there is no depression or broadening of the melting range, the unknown sample is considered pure.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is typically measured under reduced pressure to prevent decomposition.

Methodology (Capillary Method):

-

Sample Preparation: A few drops of molten this compound are placed into a small fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the fusion tube containing the liquid sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

Heating and Observation: The apparatus is heated slowly. The temperature is noted when a rapid and continuous stream of bubbles emerges from the inverted capillary's open end. This indicates that the vapor pressure of the liquid has surpassed the external pressure.

-

Cooling and Measurement: Heating is discontinued. The temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external pressure.

Solubility Determination

Solubility tests provide insight into the polarity of a molecule and help in selecting appropriate solvents for reactions, extractions, and purification (crystallization). The general principle "like dissolves like" is applied.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure: Approximately 25 mg of this compound is placed in a small test tube.

-

Solvent Addition: 0.75 mL of the selected solvent is added in small portions. After each addition, the test tube is shaken vigorously.

-

Observation: The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve at all.

-

Interpretation: As a relatively non-polar molecule, this compound is expected to be insoluble in polar solvents like water but soluble in non-polar organic solvents.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization and identification of an unknown solid organic compound, such as this compound.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1435-50-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound serving as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, key reactions, and safety information, tailored for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic halide. Its structure, featuring three halogen atoms on a benzene (B151609) ring, makes it a valuable building block for the synthesis of more complex molecules, particularly through selective cross-coupling reactions.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1435-50-3[2] |

| IUPAC Name | This compound[3] |

| Synonyms | 1-Bromo-2,5-dichlorobenzene, 2,5-Dichlorobromobenzene[3] |

| Molecular Formula | C₆H₃BrCl₂[2] |

| Molecular Weight | 225.90 g/mol [2] |

| InChI Key | OVXVQBCRONSPDC-UHFFFAOYSA-N[2] |

| SMILES | Clc1ccc(Cl)c(Br)c1[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light yellow or colorless to pale brown crystalline powder/solid. | [4] |

| Melting Point | 32-36 °C | [2] |

| Boiling Point | 236.2 °C (at 760 mmHg) | |

| Density | 1.7 g/cm³ | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | |

| LogP | 3.97 |

Spectroscopic Data

Table 3: 1H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.5-7.6 | d | J(H3-H5) ≈ 2.5 |

| H-5 | ~7.0-7.1 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | ~7.2-7.3 | d | J(H6-H5) ≈ 8.5 |

| Note: This is a predicted spectrum based on typical chemical shifts for similar aromatic compounds. Actual values may vary depending on the solvent and experimental conditions. A complete tabulated dataset was not readily available in the conducted search.[5] |

Table 4: 13C NMR Spectral Data

A complete tabulated list of 13C NMR chemical shifts was not available in the search results. The spectrum is expected to show 6 distinct signals for the aromatic carbons.[6]

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 224, 226, 228 | Molecular ion peak cluster [M]⁺, showing the characteristic isotopic pattern for one bromine and two chlorine atoms. |

| Note: The NIST Mass Spectrometry Data Center reports the top three peaks at m/z 226, 224, and 228.[3] The complex isotopic signature arises from the natural abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. |

Table 6: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | Aromatic C-H stretch |

| ~1550, ~1450 | Aromatic C=C ring stretching |

| ~850-800 | C-H out-of-plane bending (characteristic of 1,2,4-trisubstitution) |

| < 840 | C-Cl stretch |

| < 700 | C-Br stretch |

| Note: This table represents typical absorption regions for the functional groups present. Specific peak positions can be found on spectral images provided by databases like the NIST WebBook.[7] |

Synthesis

The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (bromination) of 1,4-dichlorobenzene (B42874).

Experimental Protocol: Synthesis from 1,4-Dichlorobenzene

Objective: To synthesize this compound via electrophilic bromination of 1,4-dichlorobenzene.

Materials:

-

1,4-Dichlorobenzene

-

Bromine (Br₂)

-

Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃) as a Lewis acid catalyst

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

5% Sodium bisulfite (NaHSO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 1,4-dichlorobenzene in the inert solvent (e.g., CCl₄).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous AlCl₃) to the solution and stir the mixture.

-

Bromination: Slowly add bromine dropwise from the dropping funnel to the stirred solution at room temperature or slightly elevated temperature (e.g., 35°C). The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.

-

Reaction Monitoring: Stir the reaction mixture for several hours until the reaction is complete. The progress can be monitored by TLC or GC analysis.

-

Quenching: Upon completion, cool the reaction mixture and cautiously add a 5% sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of the red-brown color).

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and any dibrominated side products.

Applications in Organic Synthesis

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents (C-Br vs. C-Cl) in transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed systems, allowing for selective functionalization.[8]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The diagram below illustrates a generalized workflow for using this compound in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Representative Experimental Protocols

The following are general, representative protocols. Optimization of the catalyst, ligand, base, solvent, and temperature is typically required for this specific substrate.

Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

-

To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane (B91453) and water.

-

Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed as monitored by TLC or GC.

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 4.2: Sonogashira Coupling (C-C Triple Bond Formation)

-

To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous amine solvent/base (e.g., triethylamine (B128534) or diisopropylamine) and the terminal alkyne (1.1 eq.).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Dilute the mixture with an ether-based solvent and filter through a pad of celite to remove salts.

-

Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry, concentrate, and purify by column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination (C-N Bond Formation)

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

-

Add the amine coupling partner (1.2 eq.) and anhydrous, degassed toluene or dioxane.

-

Seal the vessel and heat the mixture at 80-110 °C until the reaction is complete.

-

Cool to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 7: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P403+P233 | Avoid breathing dust/fume. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. Store in a well-ventilated place. Keep container tightly closed.[3] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, use a certified respirator.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound (CAS: 1435-50-3) is a key chemical intermediate with significant utility in the synthesis of complex organic molecules. Its value is particularly pronounced in selective palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. This guide has provided essential technical data, detailed experimental protocols, and safety information to support its effective and safe use in a research environment.

References

- 1. Benzene, 2-bromo-1,4-dichloro- [webbook.nist.gov]

- 2. 2-溴-1,4-二氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1435-50-3: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(1435-50-3) 13C NMR spectrum [chemicalbook.com]

- 7. Benzene, 2-bromo-1,4-dichloro- [webbook.nist.gov]

- 8. This compound | 1435-50-3 | Benchchem [benchchem.com]

2-Bromo-1,4-dichlorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block for pharmaceuticals and other complex molecules.

Chemical Identity and Properties

This compound is a substituted benzene (B151609) ring with one bromine and two chlorine atoms. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H3BrCl2 | [1][2] |

| Molecular Weight | 225.89 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1435-50-3 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 32-36 °C | [3][4] |

| Boiling Point | 241.7 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone | [6] |

Experimental Protocol: Synthesis of this compound

This section details a common method for the synthesis of this compound from 1,4-dichlorobenzene.

Materials:

-

1,4-dichlorobenzene (1.00 mol, 147.0 g)

-

Carbon tetrachloride (515 g)

-

Anhydrous aluminum chloride (7.35 g)

-

5% (w/w) sodium bisulfite solution (200.0 g)

Procedure:

-

Reaction Setup: In a suitable reactor, accurately weigh 147.0 g (1.00 mol) of 1,4-dichlorobenzene. Add 515 g of carbon tetrachloride as a solvent and stir until the solid is completely dissolved.

-

Catalyst Addition: To the solution, add 7.35 g of anhydrous aluminum chloride, which acts as a Lewis acid catalyst.

-

Reaction Conditions: Stir the mixture for 15 minutes, then raise the temperature of the reaction system to 35°C to initiate the bromination reaction.

-

Quenching: Upon completion of the reaction, add 200.0 g of a 5% mass fraction sodium bisulfite solution to the reaction mixture. Continue adding the solution until the color of the mixture becomes colorless, indicating that excess bromine has been quenched.

-

Workup and Separation: Allow the mixture to stand and separate into layers. Separate the organic phase (carbon tetrachloride layer).

-

Purification: Concentrate the resulting carbon tetrachloride layer by distillation to obtain the crude product. Further purification by distillation can separate the unreacted 1,4-dichlorobenzene, the desired product 1-bromo-2,5-dichlorobenzene (an isomer of this compound), and the side-product 1,4-dibromo-2,5-dichlorobenzene.[3]

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis workflow and the logical progression of the experimental procedure.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is toxic if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | CAS 1435-50-3 [matrix-fine-chemicals.com]

- 2. This compound | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1435-50-3 [chemicalbook.com]

- 4. This compound 97 1435-50-3 [sigmaaldrich.com]

- 5. This compound | CAS#:19393-92-1 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Bromo-1,4-dichlorobenzene: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis. This document details its chemical structure, nomenclature, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂.[1] The structure consists of a benzene (B151609) ring substituted with one bromine atom and two chlorine atoms at positions 2, 1, and 4, respectively.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 1435-50-3[1][2] |

| Molecular Formula | C₆H₃BrCl₂[1] |

| Molecular Weight | 225.90 g/mol [3] |

| InChI Key | OVXVQBCRONSPDC-UHFFFAOYSA-N[1] |

| SMILES | Clc1ccc(Cl)c(Br)c1[3] |

| Synonyms | 1-Bromo-2,5-dichlorobenzene, 2,5-Dichlorobromobenzene[4] |

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[5] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[2]

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 32-36 °C[3][6] |

| Boiling Point | 241.7 °C at 760 mmHg |

| Flash Point | 113 °C (closed cup)[3] |

| Appearance | White to light yellow crystalline powder[5] |

| Solubility | Insoluble in water; soluble in ethanol and acetone[2] |

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 1,4-dichlorobenzene (B42874). This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[7]

Experimental Protocol: Bromination of 1,4-Dichlorobenzene

This protocol is adapted from the general procedure for the synthesis of brominated dichlorobenzenes.[5]

Materials:

-

1,4-Dichlorobenzene (1.00 mol, 147.0 g)

-

Carbon tetrachloride (515 g)

-

Anhydrous aluminum chloride (AlCl₃) (7.35 g)

-

Bromine (0.66 mol, 105.6 g)

-

5% Sodium bisulfite solution (200.0 g)

Procedure:

-

In a suitable reactor, dissolve 147.0 g (1.00 mol) of 1,4-dichlorobenzene in 515 g of carbon tetrachloride.

-

Add 7.35 g of anhydrous aluminum chloride to the solution and stir for 15 minutes.

-

Raise the temperature of the reaction mixture to 35°C.

-

Slowly add 105.6 g (0.66 mol) of bromine dropwise over a period of 9 hours, maintaining the temperature at 35°C.

-

After the addition is complete, continue stirring until the reaction is complete.

-

Quench the reaction by adding 200.0 g of a 5% sodium bisulfite solution until the color of the mixture becomes colorless.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic phase and concentrate it to remove the carbon tetrachloride.

-

The crude product can be purified by distillation to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | d | H-3 |

| ~7.4 | d | H-6 |

| ~7.2 | dd | H-5 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The assignments are based on typical substitution patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit six signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments.

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~134 | C-Cl |

| ~133 | C-Cl |

| ~132 | C-H |

| ~131 | C-H |

| ~129 | C-H |

| ~120 | C-Br |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the substitution pattern on the benzene ring.

Table 5: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | m | C-H stretching (aromatic) |

| ~1570, 1470, 1380 | s | C=C stretching (aromatic ring) |

| ~1100-1000 | s | C-Cl stretching |

| ~880-800 | s | C-H out-of-plane bending (indicative of substitution pattern) |

| ~700-600 | s | C-Br stretching |

s = strong, m = medium. Data is estimated from typical values for similar compounds.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. The molecular ion peak will appear as a cluster of peaks.

Table 6: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 224 | ~75 | [M]⁺ (with ⁷⁹Br, ³⁵Cl, ³⁵Cl) |

| 226 | 100 | [M+2]⁺ (with ⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁵Cl) |

| 228 | ~48 | [M+4]⁺ (with ⁸¹Br, ³⁷Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁷Cl) |

| 230 | ~5 | [M+6]⁺ (with ⁸¹Br, ³⁷Cl, ³⁷Cl) |

| 145 | - | [M - Br]⁺ |

| 110 | - | [M - Br - Cl]⁺ |

Note: The relative intensities are approximate and characteristic of the isotopic abundances of Br and Cl.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.

Caption: Logical workflow for structure elucidation.

References

- 1. This compound | 1435-50-3 [chemicalbook.com]

- 2. This compound | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 4. This compound(1435-50-3) 13C NMR [m.chemicalbook.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Benzene, 2-bromo-1,4-dichloro- [webbook.nist.gov]

- 7. Benzene, 2-bromo-1,4-dichloro- [webbook.nist.gov]

Solubility Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1,4-dichlorobenzene in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes such as recrystallization, and in the development of pharmaceutical and agrochemical products.

Core Concepts: Solubility of Haloarenes

The solubility of halogenated benzenes, such as this compound, is governed by the principle of "like dissolves like." As a substituted aromatic hydrocarbon, its molecular structure is predominantly nonpolar, though the presence of electronegative halogen atoms (bromine and chlorine) introduces some degree of polarity. This structure dictates its high solubility in nonpolar or weakly polar organic solvents and its insolubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, based on its chemical structure and the general solubility trends of similar haloaromatic compounds, its solubility is expected to be significant in the solvents listed below. The following table provides a qualitative assessment of its solubility. Researchers requiring exact solubility values for specific applications are advised to determine them experimentally using the protocols outlined in this guide.

| Solvent Classification | Solvent Name | Chemical Formula | Qualitative Solubility |

| Aprotic Solvents | |||

| Acetone | C₃H₆O | Soluble | |

| Benzene | C₆H₆ | Soluble | |

| Carbon Tetrachloride | CCl₄ | Soluble | |

| Chloroform | CHCl₃ | Soluble | |

| Dichloromethane | CH₂Cl₂ | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | |

| Toluene | C₇H₈ | Soluble | |

| Protic Solvents | |||

| Ethanol | C₂H₅OH | Soluble | |

| Methanol | CH₃OH | Soluble | |

| Aqueous Solvents | |||

| Water | H₂O | Insoluble[1] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of solubility and for the purification of this compound via recrystallization.

I. Experimental Determination of Solubility (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

A. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or watch glass

-

Drying oven

B. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess of the solid should be clearly visible to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing sublimation of the solute. The temperature should be well below the melting point of this compound (32-36 °C). A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

-

II. Recrystallization Protocol for Purification

Recrystallization is a common technique used to purify solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

A. Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Condenser (optional, for volatile solvents)

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Ice bath

B. Procedure

-

Solvent Selection:

-

Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil the solution for a few minutes.

-

-

Hot Filtration (if charcoal was added or insoluble impurities are present):

-

Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Allow the crystals to air-dry on the filter paper or in a desiccator.

-

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the decision-making process for selecting an appropriate purification method.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Figure 2: Decision workflow for the purification of this compound.

References

Spectroscopic Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-1,4-dichlorobenzene, a significant compound in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for structural elucidation.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | - | - | - |

¹³C NMR Spectrum [1]

| Chemical Shift (ppm) | Assignment |

| 133.7 | C-Cl |

| 132.0 | C-H |

| 131.2 | C-H |

| 129.2 | C-H |

| 122.2 | C-Br |

| 120.0 | C-Cl |

Infrared (IR) Spectral Data[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3040 | Weak | C-H aromatic stretching |

| ~1560 | Medium | C=C aromatic ring stretching |

| ~1450 | Strong | C=C aromatic ring stretching |

| ~1100 | Strong | C-H in-plane bending |

| ~870 | Strong | C-H out-of-plane bending |

| ~820 | Strong | C-H out-of-plane bending |

| ~700 | Strong | C-Cl stretching |

| ~600 | Strong | C-Br stretching |

Mass Spectrometry (MS) Data[2][4]

| m/z | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (molecular ion with ⁷⁹Br, ²³⁵Cl) |

| 226 | High | [M]⁺ (isotopic peak with ⁸¹Br or ³⁷Cl) |

| 228 | Medium | [M]⁺ (isotopic peak with ⁸¹Br and ³⁷Cl) |

| 145 | Medium | [M-Br]⁺ |

| 110 | Medium | [M-Br-Cl]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition [2][3][4]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (approximately 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [6]

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry [7]

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or ion trap).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,4-dichlorobenzene from 1,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,4-dichlorobenzene from 1,4-dichlorobenzene (B42874). The core of this process lies in the electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document details the reaction mechanism, offers a detailed experimental protocol, presents quantitative data, and outlines purification techniques, making it an essential resource for professionals in the field of chemical synthesis and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and materials for electronic applications. Its synthesis from the readily available 1,4-dichlorobenzene is a common and important transformation. The primary synthetic route is the direct bromination of 1,4-dichlorobenzene using molecular bromine in the presence of a Lewis acid catalyst. The two chlorine atoms on the benzene (B151609) ring are ortho-, para-directing, and since the para-positions are blocked, the incoming electrophile is directed to the ortho-positions, yielding this compound as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 1,4-dichlorobenzene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the bromine molecule, generating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring of 1,4-dichlorobenzene.

The mechanism can be summarized in the following steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a more potent electrophile.

-

Nucleophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the bromination of dichlorobenzene isomers. While specific data for the bromination of 1,4-dichlorobenzene is limited in readily available literature, the data for the bromination of m-dichlorobenzene provides a strong proxy due to the similar reactivity and mechanism.

| Starting Material | Catalyst | Bromine (molar eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| m-Dichlorobenzene | Ferric Chloride | 1.0 | Room Temperature | 3 | 98.5 | [1] |

| o-Dichlorobenzene | Iron Powder | 1.05 - 1.25 | 5 - 35 | 1 - 4 | Not specified | [2] |

| Dichlorobenzenes | Aluminum Halide | Not specified | 0 - 180 | Not specified | High Yield |

Experimental Protocols

Synthesis of this compound (Adapted from the synthesis of 1-Bromo-2,4-dichlorobenzene)

This protocol is adapted from a procedure for the bromination of m-dichlorobenzene and is expected to provide a high yield of the desired product from p-dichlorobenzene.

Materials:

-

1,4-Dichlorobenzene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Bromine (Br₂)

-

Chloroform (B151607) (or Dichloromethane)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Water

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge the flask with 1,4-dichlorobenzene and a catalytic amount of anhydrous ferric chloride (approximately 1-2% by weight of the 1,4-dichlorobenzene).

-

Addition of Bromine: With continuous stirring, add bromine dropwise from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for approximately 3 hours to ensure the reaction goes to completion.

-

Workup:

-

Pour the reaction mixture into a beaker containing water to quench the reaction.

-

Neutralize the mixture with a 5% sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter to remove the drying agent.

-

Remove the chloroform by rotary evaporation to obtain the crude product.

-

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound.

Purification by Recrystallization

Alternatively, the product can be purified by recrystallization, for example from ethanol.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals to obtain the purified this compound.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the signaling pathway of the electrophilic aromatic substitution for the bromination of 1,4-dichlorobenzene.

Caption: Mechanism of electrophilic aromatic substitution for the bromination of 1,4-dichlorobenzene.

Conclusion

The synthesis of this compound from 1,4-dichlorobenzene is a straightforward and high-yielding reaction based on the principles of electrophilic aromatic substitution. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product. This guide provides the necessary theoretical background and practical protocols to assist researchers and professionals in successfully performing this important chemical transformation.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,4-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1,4-dichlorobenzene (B42874), a key reaction in the synthesis of halogenated aromatic compounds. These products serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. This document details the underlying reaction mechanism, experimental protocols, and key quantitative data to support laboratory and process development activities.

Reaction Mechanism and Regioselectivity

The bromination of 1,4-dichlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this mechanism involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion or a highly polarized bromine species. Due to the stability of the aromatic system, a catalyst is required to generate an electrophile strong enough to initiate the reaction.[1][3][4]

1.1 Role of the Lewis Acid Catalyst

Commonly, a Lewis acid such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) is employed as a catalyst.[4][5] The catalyst interacts with molecular bromine (Br₂), polarizing the Br-Br bond and generating a highly electrophilic bromine species.[4][6] This activation step is crucial for the subsequent attack by the deactivated dichlorobenzene ring.

1.2 Directing Effects and Product Formation

The two chlorine atoms on the benzene (B151609) ring significantly influence the reaction's regioselectivity. Halogens are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic than benzene.[7] However, they are also ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance.[3]

In the case of 1,4-dichlorobenzene, all four available positions for substitution are ortho to a chlorine atom. Therefore, the substitution will occur at one of these positions. The reaction yields a single primary product: 1-bromo-2,5-dichlorobenzene .[7] The chlorination of 1,4-dichlorobenzene, a chemically similar reaction, exclusively produces 1,2,4-trichlorobenzene.[8][9]

The overall reaction can be summarized as:

C₆H₄Cl₂ + Br₂ --(FeBr₃)--> C₆H₅BrCl₂ + HBr

Quantitative Data

The following tables summarize key physical properties and representative reaction parameters.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 53.5 | 174 |

| Bromine | Br₂ | 159.81 | -7.2 | 58.8 |

| 1-Bromo-2,5-dichlorobenzene | C₆H₃BrCl₂ | 225.89 | 36 - 39 | 243 |

| Ferric Bromide (anhydrous) | FeBr₃ | 295.56 | 200 (dec.) | N/A |

Table 2: Representative Reaction Conditions for Halogenation

While specific yield data for the bromination of 1,4-dichlorobenzene is not extensively published, the conditions are analogous to the well-documented chlorination reaction. High conversion and selectivity are expected under optimized conditions.

| Parameter | Condition | Rationale / Notes |

| Substrate | 1,4-Dichlorobenzene | High purity is crucial to prevent isomeric byproducts.[8] |

| Halogenating Agent | Bromine (Br₂) | Typically used in slight molar excess. |

| Catalyst | Ferric Bromide (FeBr₃) or Iron powder | Anhydrous conditions are essential. Iron can react in situ with bromine to form FeBr₃.[10] |

| Catalyst Loading | 0.001 - 0.1 mol per mole of halobenzene[11] | Sufficient to catalyze the reaction without promoting side reactions. |

| Temperature | 20 - 70 °C[11][12] | The reaction is exothermic. Temperature control is vital to minimize byproduct formation. |

| Reaction Time | 2 - 6 hours[12][13] | Monitored by GC analysis until substrate consumption is complete.[8] |

| Expected Yield | >95% | Based on analogous chlorination reactions with high conversion rates.[13] |

Experimental Protocols

The following section details a representative laboratory-scale procedure for the electrophilic bromination of 1,4-dichlorobenzene.

3.1 Materials and Equipment

-

Reactants: 1,4-Dichlorobenzene, Liquid Bromine, Anhydrous Ferric Bromide (or iron filings).

-

Apparatus: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, dropping funnel, condenser, gas trap (for HBr).

-

Work-up: Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator.

-

Solvents/Reagents: Dichloromethane (or other suitable solvent), water, 5% sodium bisulfite solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663).

3.2 Step-by-Step Procedure

-

Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar. Place the flask in a heating mantle. Attach a dropping funnel and a condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

-

Charging Reactants: To the flask, add 1,4-dichlorobenzene (1.0 mole). If using a solvent like dichloromethane, add it at this stage.

-

Catalyst Addition: Add the anhydrous ferric bromide catalyst (e.g., 0.02 mole). Ensure the catalyst is handled in a dry environment to prevent deactivation.

-

Bromine Addition: Begin stirring the mixture. Slowly add liquid bromine (1.1 moles) from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath if necessary.[12]

-

Reaction: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to 40-50°C for 2-4 hours to ensure completion.[8]

-

Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material.[8]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water, to remove the bulk of the catalyst.

-

5% sodium bisulfite solution, to quench any unreacted bromine.

-

Saturated sodium bicarbonate solution, to neutralize any remaining acidic species.

-

Brine, to aid in phase separation.

-

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-bromo-2,5-dichlorobenzene, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Mandatory Visualizations

4.1 Reaction Mechanism Pathway

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. 2-Bromo-1,4-dichlorobenzene | 1435-50-3 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 10. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 12. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

- 13. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds in 2-Bromo-1,4-dichlorobenzene

Abstract

2-Bromo-1,4-dichlorobenzene is a trifunctional aromatic building block that offers significant opportunities for sequential and site-selective chemical modifications. The distinct electronic and steric environment of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds imparts a predictable and exploitable hierarchy of reactivity. This technical guide provides an in-depth analysis of this differential reactivity, focusing on fundamental principles, applications in key synthetic transformations, and detailed experimental protocols. Quantitative data is presented to support the principles of chemoselectivity, and logical workflows are visualized to aid in experimental design.

Fundamental Principles of Reactivity

The selective functionalization of a C-Br bond in the presence of a C-Cl bond is primarily governed by the difference in their bond dissociation energies (BDE). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[1][2] This fundamental difference means that less energy is required to cleave the C-Br bond, making it the more reactive site in many chemical transformations, particularly those where bond cleavage is the rate-determining step.[1]

The general order of reactivity for carbon-halogen bonds in aryl halides, especially in transition metal-catalyzed reactions, is C-I > C-Br > C-Cl > C-F.[2][3] This trend is inversely correlated with the bond dissociation energy.

Data Presentation: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies for C-Cl and C-Br bonds in aryl systems, providing a quantitative basis for the observed reactivity differences.

| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Average Bond Dissociation Energy (kJ/mol) |

| Aryl C-Cl | ~96 | ~402 |

| Aryl C-Br | ~81 | ~339 |

| Data compiled from representative values in organic chemistry literature.[1][2] |

The lower BDE of the Aryl C-Br bond directly translates to its higher susceptibility to cleavage and subsequent functionalization under milder reaction conditions compared to the Aryl C-Cl bond.

Figure 1. Relationship between Bond Dissociation Energy and Reactivity.

Selective Transformations

The differential reactivity of the C-Br and C-Cl bonds in this compound is most prominently exploited in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[4] The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[5][6] This step is often rate-determining and is significantly faster for aryl bromides than for aryl chlorides.[2] This allows for the selective functionalization of the C-Br bond in this compound while leaving the two C-Cl bonds intact.[7]

Common cross-coupling reactions where this selectivity is observed include:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[4]

-

Sonogashira Coupling: Reaction with a terminal alkyne.[4]

-

Heck Coupling: Reaction with an alkene.[4]

Figure 2. Selective cross-coupling of this compound.

The general catalytic cycle highlights the critical oxidative addition step where selectivity is established.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 1435-50-3 | Benchchem [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthetic Applications of 2-Bromo-1,4-dichlorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: An in-depth exploration of 2-Bromo-1,4-dichlorobenzene as a versatile intermediate in modern organic synthesis, focusing on its reactivity, key transformations, and applications in constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Introduction

This compound is a polysubstituted aryl halide that serves as a crucial building block in organic synthesis. Its utility stems from the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in many catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the C2 position, making it a valuable precursor for the synthesis of complex, multi-substituted aromatic structures.[1] This guide details its primary applications, provides quantitative data on key reactions, and outlines relevant experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1435-50-3 | [2] |

| Molecular Formula | C₆H₃BrCl₂ | [2][3] |

| Molecular Weight | 225.90 g/mol | |

| Appearance | Colorless to cream or pale brown crystals/powder | [4] |

| Melting Point | 32-36 °C | |

| Boiling Point | ~238 °C (Predicted) | [5] |

| SMILES | Clc1ccc(Cl)c(Br)c1 | |

| InChI Key | OVXVQBCRONSPDC-UHFFFAOYSA-N | [2] |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), than the more stable C-Cl bonds.[1] This predictable selectivity is foundational to its role in synthetic chemistry.

Mizoroki-Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[6][7] With this compound, this reaction selectively produces vinyl-substituted dichlorobenzenes, which are valuable synthetic intermediates. The reaction is catalyzed by palladium complexes and requires a base.[6]

Table 1: Examples of Heck Reactions with this compound

| Alkene Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |

| Styrene | 1,4-dichloro-2-stilbenylbenzene | (P(NC₅H₁₀)₃)₂Pd(Cl)₂ | K₂CO₃ | NMP | 100 | High | [8] |

| 4-Methoxystyrene | 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | Pd(OAc)₂ / Ligand | Additive | Solvent | 140 | N/A | |

| 3-Chlorostyrene | 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene | Pd(OAc)₂ / Ligand | Additive | Solvent | 140 | N/A |

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction [8]

-

To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), the desired alkene (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Add the palladium catalyst, for instance, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (1 mol%).

-

Add 20 mL of an appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), via syringe.

-

Insert a stir bar, seal the flask, and place it in a preheated oil bath at 100-140 °C.

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted alkene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[9][10] this compound can be either the halide partner or, more strategically, a precursor to the corresponding boronic acid. The synthesis of (2,5-dichlorophenyl)boronic acid from this compound via lithiation followed by reaction with a borate (B1201080) ester is a key transformation. This boronic acid is a reactant for synthesizing Dipeptidyl peptidase IV (DPP4) inhibitors used in treating type 2 diabetes.[11]

Workflow: Synthesis of (2,5-Dichlorophenyl)boronic acid

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[12][13][14] This reaction allows for the synthesis of 2,5-dichloroaniline (B50420) derivatives, which are precursors for dyes, pigments, and agrochemicals like the herbicide Dicamba.[15][16] The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base.[17][18]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and copper(I) complexes.[19][20] This reaction is highly valuable for creating arylalkynes and conjugated enynes under mild conditions.[19][21] Using this compound, this method provides a direct route to 2-alkynyl-1,4-dichlorobenzene derivatives, which can be used in materials science and pharmaceutical synthesis.[22][23] The reactivity order (I > Br > Cl) ensures selective coupling at the bromine site.[20]

Experimental Protocol: General Procedure for Sonogashira Coupling [20]

-

To a solution of this compound (1.0 eq) in a suitable solvent like THF (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (CuI, 0.025 eq).

-

Sequentially add an amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).

-

Stir the reaction at room temperature for 3-6 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Applications in Industry

The derivatives of this compound are important intermediates in several high-value chemical industries.

Pharmaceutical Synthesis

This compound is a building block for creating complex molecules with potential therapeutic value.

-

Labeled Compounds: It has been used in the synthesis of labeled versions of the investigational proteasome inhibitor MLN9708, which is crucial for metabolic and pharmacokinetic studies.[1]

-

API Intermediates: Its isomer, 4-Bromo-1,2-dichlorobenzene, is a key intermediate in the synthesis of Dapagliflozin, a medication for type 2 diabetes. The selective reactivity offered by this compound makes it similarly valuable for constructing other complex Active Pharmaceutical Ingredients (APIs).[24]

Agrochemical Synthesis

The chlorinated aromatic core is a common feature in many agrochemicals.

-

Herbicide Precursors: 2,5-Dichloroaniline, which can be synthesized from this compound via amination, is a known intermediate for the herbicide Dicamba.[15] It is also used in the synthesis of other pesticides and fungicides.[16][24]

Dyes, Pigments, and Functional Materials

The ability to selectively introduce substituents onto the dichlorobenzene ring makes it a useful starting material for dyes and pigments.

-

Azo Dyes: 2,5-Dichloroaniline is a critical component in the production of various azo dyes and pigments, where its amine group participates in coupling reactions to create vibrant and stable colors.[5][16]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. The pronounced reactivity difference between its carbon-bromine and carbon-chlorine bonds enables chemists to perform selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide access to a wide array of polysubstituted aromatic compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic application of this building block continues to facilitate innovation and efficiency in modern chemical manufacturing.

References

- 1. This compound | 1435-50-3 | Benchchem [benchchem.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A12056.06 [thermofisher.com]

- 5. innospk.com [innospk.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. 2,5-Dichlorophenylboronic acid | 135145-90-3 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]